Dimethyl-13C2,d6 sulfate

説明

Dimethyl-13C2,d6 sulfate is a stable isotope-labeled derivative of dimethyl sulfate, a well-known methylating agent. The compound is enriched with two carbon-13 (13C) atoms and six deuterium (2H or d) atoms, replacing natural carbon and hydrogen in its structure. Its molecular formula is (13CD3)2SO4, with a molecular weight of 128.12–128.15 g/mol . Key properties include:

- Density: 1.355 g/mL at 25°C

- Boiling Point: 188°C (lit.)

- Hazard Profile: Classified as toxic (T+) with risk codes R45 (carcinogenicity), R25/26 (toxicity if swallowed/inhaled), and R34/43/68 (causes burns, sensitization, and possible mutagenic effects) .

This compound is primarily used in NMR spectroscopy and isotopic tracing studies to investigate methylation mechanisms or metabolic pathways .

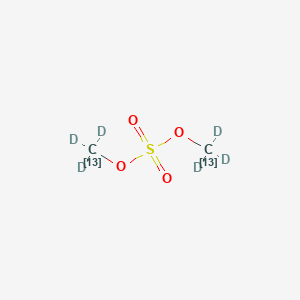

Structure

3D Structure

特性

分子式 |

C2H6O4S |

|---|---|

分子量 |

134.16 g/mol |

IUPAC名 |

bis(trideuterio(113C)methyl) sulfate |

InChI |

InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1+1D3,2+1D3 |

InChIキー |

VAYGXNSJCAHWJZ-KLFIIISESA-N |

異性体SMILES |

[2H][13C]([2H])([2H])OS(=O)(=O)O[13C]([2H])([2H])[2H] |

正規SMILES |

COS(=O)(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes:: Dimethyl-13C2,d6 sulfate can be synthesized through the reaction of dimethyl sulfate (CH3OSO2Cl) with deuterated methanol (CD3OD). The reaction proceeds as follows:

CH3OSO2Cl+CD3OD→(13CD3O)2SO2+HCl

Industrial Production:: Industrial production typically involves large-scale synthesis using isotopically labeled starting materials. The compound is essential for research and analytical purposes.

化学反応の分析

Dimethyl-13C2,d6 sulfate participates in various chemical reactions:

Alkylation Reactions: It serves as an alkylating agent, transferring the isotopic label to other molecules.

Sulfation Reactions: this compound can be used to introduce the isotopic label into sulfate esters.

Substitution Reactions: It undergoes nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions: Reactions typically occur under mild conditions, using bases or nucleophiles (e.g., amines, alcohols) in polar solvents.

科学的研究の応用

Chemical Synthesis and Organic Chemistry

Dimethyl-13C2,d6 sulfate serves as a potent methylating agent in organic synthesis. Its ability to transfer methyl groups makes it valuable in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Key Applications:

- Methylation Reactions: It is widely used to introduce methyl groups into various substrates, enhancing the biological activity of compounds.

- Synthesis of Isotopically Labeled Compounds: The compound is employed to create isotopically labeled versions of drugs and metabolites for pharmacokinetic studies.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Compound | Purpose |

|---|---|---|

| Methylation | Methionine | Study of metabolic pathways |

| Isotope Labeling | Paeonol | Metabolic tracking in biological studies |

| Synthesis of Derivatives | Various pharmaceuticals | Enhance efficacy and bioavailability |

Metabolic Studies

Recent research has highlighted the role of this compound in metabolic studies, particularly in tracing metabolic pathways involving sulfur-containing compounds.

Case Study: Methane Production in Humans

A study demonstrated that isotopically labeled dimethyl sulfoxide (DMSO) and methionine could be used to trace methane production pathways in humans. The application of this compound facilitated the identification of non-microbial methane production, providing insights into human metabolism and potential therapeutic applications for conditions such as ischemia and inflammation .

Analytical Chemistry

This compound is also utilized in analytical chemistry for isotope ratio mass spectrometry (IRMS) and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotopes allow for precise quantification and characterization of compounds.

Applications in Analytical Techniques:

- Isotope Ratio Mass Spectrometry (IRMS): Used to analyze the carbon content in various samples, aiding in authenticity testing of pharmaceuticals.

- Nuclear Magnetic Resonance (NMR): Quantitative NMR techniques enable detailed structural analysis of organic compounds, improving the understanding of complex mixtures .

Table 2: Analytical Techniques Utilizing this compound

| Technique | Application Area | Benefit |

|---|---|---|

| IRMS | Pharmaceutical Analysis | Authenticity verification |

| NMR | Structural Analysis | Enhanced sensitivity and resolution |

Environmental Studies

The compound's reactivity also extends to environmental applications, particularly in assessing the degradation pathways of organosulfur compounds.

Research Insight:

Studies have shown that this compound can be used to trace the environmental fate of sulfur compounds, contributing to our understanding of sulfur cycles in ecosystems .

作用機序

The exact mechanism of action for Dimethyl-13C2,d6 sulfate depends on its specific application. its isotopic label allows researchers to track its fate within biological systems, aiding in mechanistic studies.

類似化合物との比較

Research Implications and Data Gaps

- Isotopic Effects: While this compound retains the chemical reactivity of its unlabeled counterpart, minor differences in reaction kinetics or physical properties (e.g., boiling point) may arise due to isotopic mass differences. These are rarely quantified in the literature .

- Safety : Both labeled and unlabeled dimethyl sulfate share extreme toxicity, but specialized disposal protocols are required for isotopic waste .

Q & A

Q. What methodologies quantify the environmental persistence of Dimethyl-13C₂,d₆ sulfate in aquatic systems while accounting for isotopic dilution?

- Methodological Answer : Conduct microcosm experiments with ¹³C-labeled compound and natural water samples. Measure degradation products via stable isotope probing (SIP) and IRMS. Use kinetic modeling to correct for dilution effects from unlabeled sulfur sources .

Key Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. MS) and replicate experiments under varying conditions to identify confounding variables .

- Experimental Design : Align objectives with literature precedents for isotopic tracer studies and ensure rigorous controls to isolate isotopic effects .

- Safety and Compliance : Adhere to institutional chemical hygiene plans for handling deuterated and toxic compounds, including fume hood use and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。